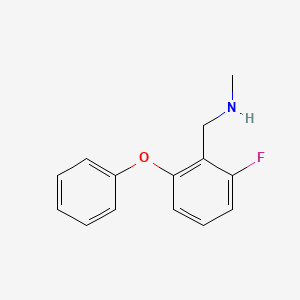

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOILZOWCKRCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253179 | |

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-71-9 | |

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine: A Research Perspective

Disclaimer: This document serves as a technical framework for the study of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. At the time of writing, detailed experimental data on the synthesis, physicochemical properties, and biological activity of this specific compound are not extensively available in the public scientific literature. The information presented herein is based on fundamental chemical principles and extrapolated from general methodologies in drug discovery and development. This guide is intended for research and development professionals and should be supplemented with internal experimental data.

Introduction

This compound is a unique chemical entity characterized by a fluorinated diphenyl ether scaffold linked to a methylaminomethyl group. The strategic placement of a fluorine atom at the 2-position and a phenoxy group at the 6-position of the benzylamine moiety suggests a potential for novel pharmacological activities. The diphenyl ether motif is a common feature in a number of biologically active compounds, and the fluorine substitution can significantly influence metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the core basic properties of this compound, intended to support further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 902836-71-9 | [1] |

| Molecular Formula | C14H14FNO | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Appearance | No data available | |

| pKa | No data available | |

| LogP | No data available | |

| Aqueous Solubility | No data available |

Expertise & Experience Insights: The presence of the basic secondary amine suggests that the pKa of this compound will likely be in the range of 8-10, making it predominantly protonated at physiological pH. The logP is anticipated to be moderately high due to the two phenyl rings, which could impact its solubility and permeability. Experimental determination of these parameters is a critical first step in its evaluation.

Experimental Protocol: pKa Determination

A potentiometric titration method is recommended for the precise determination of the pKa.

-

Preparation of Analyte Solution: Accurately weigh and dissolve 1-2 mg of the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 0.5 mM.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

-

Data Analysis: Record the pH at each titrant addition and determine the inflection points to calculate the pKa.

Synthesis and Characterization

A reliable synthetic route is essential for producing the compound in sufficient quantity and purity for further studies. While a specific published synthesis for this compound was not found, a plausible retro-synthetic analysis suggests a route starting from 2-fluoro-6-phenoxybenzaldehyde.

Caption: Hypothetical Synthetic Pathway for this compound.

Proposed Synthetic Protocol

-

Ullmann Condensation: Couple 2-fluoro-6-hydroxybenzaldehyde with phenol in the presence of a copper catalyst and a suitable base (e.g., potassium carbonate) in a high-boiling solvent like DMF to yield 2-fluoro-6-phenoxybenzaldehyde.

-

Reductive Amination: React the resulting aldehyde with methylamine in a suitable solvent (e.g., methanol). The intermediate imine is then reduced in situ using a reducing agent such as sodium borohydride to afford the final product.

-

Purification and Characterization: The crude product should be purified by column chromatography. The structure and purity of the final compound must be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile

The pharmacological activity of this compound is currently uncharacterized in the public domain. However, its structural features provide clues for potential biological targets. The diphenyl ether core is present in compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzylamine moiety is a common pharmacophore in many centrally acting agents.

Proposed Initial Screening Cascade

A logical first step in elucidating the pharmacological profile would be to screen the compound against a broad panel of receptors, ion channels, and enzymes to identify potential targets.

Caption: Proposed Workflow for Pharmacological Screening.

Drug Metabolism and Pharmacokinetics (DMPK)

The DMPK properties of a compound are crucial for its potential as a drug. The presence of the fluorine atom may block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

Expertise & Experience Insights: Key metabolic pathways to investigate would include N-demethylation of the secondary amine and hydroxylation of the aromatic rings. In vitro studies using liver microsomes are a standard first step to assess metabolic stability.

Toxicology

A preliminary assessment of cytotoxicity in relevant cell lines (e.g., HepG2) is recommended as an initial step in evaluating the toxicological profile of the compound.

Conclusion

This compound is a novel chemical entity with the potential for interesting pharmacological activities. This technical guide provides a framework for its systematic investigation, from fundamental physicochemical characterization to initial biological screening. The successful elucidation of its properties will depend on rigorous experimental work guided by the principles outlined herein.

References

Sources

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine chemical structure

An In-Depth Technical Guide to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS: 902836-71-9)

Introduction

This compound is a unique chemical entity characterized by a diaryl ether scaffold, a structural motif prevalent in numerous biologically active compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in research by drawing parallels with structurally related molecules. As a Senior Application Scientist, the rationale behind each experimental design and analytical choice is elucidated to provide not just a protocol, but a framework for sound scientific investigation.

Physicochemical Properties & Structural Elucidation

The foundational step in evaluating any novel compound is a thorough understanding of its physical and chemical characteristics. These properties dictate its handling, storage, and potential behavior in biological systems.

Core Compound Data

The primary data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 902836-71-9 | [1] |

| Molecular Formula | C₁₄H₁₄FNO | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Typical Purity | ≥95% | [1] |

| Appearance | (Predicted) Off-white solid or oil | |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [1] |

Structural Analysis

The molecule's structure is a composite of three key features, each contributing to its overall chemical personality:

-

Diaryl Ether Core: The phenoxy group connected to a fluorinated benzene ring forms a diaryl ether linkage. This core is conformationally flexible yet sterically defined, often serving as a scaffold to position other functional groups for optimal interaction with biological targets.

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho-position to the ether linkage exerts a significant electronic and steric influence. Its electron-withdrawing nature can modulate the pKa of the amine and affect the molecule's metabolic stability by blocking a potential site of hydroxylation. It also serves as a valuable probe in ¹⁹F NMR studies.

-

N-methylmethanamine Side Chain: This secondary amine group imparts basicity to the molecule, making it likely to be protonated at physiological pH. This is a critical feature for solubility in aqueous media and for forming ionic interactions with acidic residues in protein binding pockets.

Caption: Key structural motifs of the target compound.

Synthesis and Purification

While this specific compound is commercially available, understanding its synthesis is crucial for analog development and scale-up. A logical and efficient approach involves a two-step process: synthesis of the key aldehyde precursor followed by reductive amination.

Retrosynthetic Analysis

The most direct synthetic disconnection is at the carbon-nitrogen bond, identifying reductive amination as the key final step. This simplifies the synthesis to the preparation of the corresponding benzaldehyde.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis of Precursor: 2-Fluoro-6-phenoxybenzaldehyde

The synthesis of substituted phenoxybenzaldehydes can be achieved through various methods. A plausible route, adapted from analogous preparations, involves a nucleophilic aromatic substitution (SₙAr) reaction.[2]

Protocol: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde

-

Materials: 2,6-Difluorobenzaldehyde, Phenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.

-

Addition: Add 2,6-difluorobenzaldehyde (1.2 eq.) to the mixture. The fluorine atom ortho to the aldehyde is highly activated towards nucleophilic substitution.

-

Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to neutralize any excess base.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Fluoro-6-phenoxybenzaldehyde.

Reductive Amination Protocol

Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[3] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. We select sodium triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and tolerance for the aldehyde functional group, minimizing side reactions.[4]

Protocol: Synthesis of this compound

-

Materials: 2-Fluoro-6-phenoxybenzaldehyde, Methylamine (as a solution in THF or water), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

-

Setup: Dissolve 2-Fluoro-6-phenoxybenzaldehyde (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Imine Formation: Add methylamine (1.5 eq.) followed by a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add STAB (1.5 eq.) portion-wise to the mixture. Causality Note: Portion-wise addition helps control any potential exotherm. The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitoring: Track the disappearance of the intermediate imine and starting aldehyde via TLC or LC-MS.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude amine by flash column chromatography on silica gel using a gradient of methanol in DCM.

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization Summary

Structural confirmation and purity assessment are non-negotiable. The following data would be expected for the final, purified compound.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons (phenoxy and fluorophenyl), a singlet for the N-methyl group, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including characteristic C-F couplings for carbons on the fluorophenyl ring. |

| ¹⁹F NMR | A singlet or multiplet in the typical aryl-fluoride region. |

| HRMS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₄H₁₅FNO⁺. |

| HPLC | A single major peak with >95% purity. |

Potential Biological Significance and Research Applications

While no specific biological activity has been published for this compound, its structural components are present in compounds with significant pharmacological effects. This provides a strong rationale for its investigation as a scaffold in drug discovery programs.

Rationale from Structural Analogs

-

Anticancer Potential: The compound NSC 368390, which features a fluoro-biphenyl moiety, demonstrates potent anticancer activity by inhibiting dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[5] This highlights the potential for fluorinated diaryl structures to act as enzyme inhibitors.

-

Anti-inflammatory Potential: A series of imidazole-based 5-lipoxygenase (5-LO) inhibitors contain a fluoro-benzyloxy-phenyl core.[6] These compounds modulate inflammatory pathways, suggesting that the diaryl ether scaffold can be adapted for targets in immunology.

These examples underscore that the core structure of this compound is a "privileged scaffold" worthy of biological screening.

Proposed Screening Strategy

A logical approach to uncovering the biological activity of this novel compound would follow a tiered screening cascade.

Caption: Proposed high-level screening cascade.

Example Protocol: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is a self-validating system to test the hypothesis that the compound might act on a target similar to its structural analog, NSC 368390.[5]

-

Objective: To determine if the test compound inhibits human DHODH enzyme activity.

-

Materials: Recombinant human DHODH, Decylubiquinone (electron acceptor), Dihydroorotate (substrate), Dichlorophenolindophenol (DCIP, colorimetric indicator), Assay Buffer (e.g., 100 mM HEPES, pH 8.0, with 0.1% Triton X-100).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).

-

Assay Procedure (96-well plate format):

-

Add 2 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.

-

Add 178 µL of Assay Buffer containing DHODH, Decylubiquinone, and DCIP.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of Dihydroorotate.

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 600 nm (the reduction of blue DCIP) over time using a plate reader.

-

Controls (Self-Validating System):

-

Negative Control: DMSO only (represents 0% inhibition).

-

Positive Control: A known DHODH inhibitor, such as Brequinar (represents 100% inhibition at a high concentration).

-

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls (% Inhibition = 1 - [(Rate_compound - Rate_positive) / (Rate_negative - Rate_positive)]) and plot against compound concentration to determine the IC₅₀ value.

Safety, Handling, and Storage

As an investigational chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Adhere strictly to the recommended storage conditions: 2-8°C, sealed from moisture, and protected from light to ensure chemical stability.[1]

Conclusion

This compound is a compound of significant interest due to its privileged diaryl ether scaffold. This guide has provided a robust framework for its synthesis, purification, and characterization. By leveraging established protocols and drawing logical inferences from structurally related, biologically active molecules, we have outlined a clear path for investigating its therapeutic potential. The proposed screening strategies and detailed protocols serve as a starting point for researchers to unlock the pharmacological profile of this promising chemical entity.

References

-

This compound. Lead Sciences. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

-

Nakamura, M., et al. (2001). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of Medicinal Chemistry, 44(10), 1619-1628. [Link]

- Process for the preparation of m-phenoxybenzaldehyde.

-

Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. ResearchGate. [Link]

-

Reductive Amination. ResearchGate. [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Introduction

1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is a substituted diaryl ether derivative with a molecular formula of C14H14FNO and a molecular weight of 231.27 g/mol [1]. The presence of a fluorinated aromatic ring, a phenoxy group, and a secondary amine in its structure imparts specific chemical properties that necessitate robust and tailored analytical methods for its quantification and characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for the development of validated analytical procedures. The choice of each technique is rationalized based on the structural features of the molecule, and the protocols are presented with a focus on reproducibility and accuracy.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 902836-71-9 | [1] |

| Molecular Formula | C14H14FNO | [1] |

| Molecular Weight | 231.27 | [1] |

| Synonyms | CNCC1=C(OC2=CC=CC=C2)C=CC=C1F | [1] |

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of small organic molecules like this compound. The aromatic nature of the compound makes it well-suited for reverse-phase HPLC with UV detection.

Causality of Method Selection: The presence of two aromatic rings in the structure provides strong chromophores, allowing for sensitive detection using a UV-Vis detector. A reverse-phase C18 column is selected due to the non-polar nature of the diaryl ether moiety. The mobile phase composition is chosen to achieve optimal retention and peak shape. The acidic modifier is included to suppress the ionization of the secondary amine, which can otherwise lead to peak tailing[2].

Protocol 1: HPLC Purity and Quantification

Objective: To determine the purity of a sample of this compound and to quantify its concentration.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector (e.g., Agilent 1200 series or similar)[3].

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water[3].

-

Trifluoroacetic acid (TFA) or perchloric acid[3].

-

Reference standard of this compound (purity ≥ 98%).

-

Volumetric flasks, pipettes, and autosampler vials.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Degas both mobile phases using an ultrasonic bath or an inline degasser.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with A and B |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm and 254 nm |

-

Analysis and Data Processing:

-

Inject the prepared standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.

-

Workflow Diagram:

Caption: HPLC analysis workflow for this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the secondary amine group, direct analysis of this compound by GC can be challenging due to potential peak tailing and interaction with the stationary phase. Derivatization is often employed to improve chromatographic performance[4].

Causality of Method Selection: Derivatization of the amine group, for example, by acylation, increases the volatility and thermal stability of the analyte, leading to better peak shape and reproducibility in GC analysis[4]. Electron ionization (EI) mass spectrometry will provide a characteristic fragmentation pattern that can be used for structural confirmation.

Protocol 2: GC-MS Identification with Derivatization

Objective: To confirm the identity of this compound through its mass spectrum after derivatization.

Instrumentation and Materials:

-

GC-MS system with an electron ionization (EI) source.

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)[5].

-

Anhydrous pyridine or other suitable solvent.

-

Heating block or oven.

-

GC vials with inserts.

Procedure:

-

Derivatization:

-

In a GC vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.

-

Add 100 µL of MSTFA or PFPA.

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Conditions:

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

-

Examine the mass spectrum of the peak. The fragmentation pattern of secondary amines often involves alpha-cleavage, leading to characteristic fragment ions[6][7]. The presence of the fluorine atom will also influence the fragmentation.

-

Compare the obtained mass spectrum with a reference library or predict the fragmentation pattern based on the structure of the derivatized molecule.

-

Expected Fragmentation: For the underivatized molecule, fragmentation is expected to occur at the benzylic position and adjacent to the nitrogen atom. For the derivatized molecule, the fragmentation pattern will be influenced by the derivatizing group.

Workflow Diagram:

Caption: GC-MS analysis workflow with derivatization.

III. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure.

Causality of Method Selection: ¹H and ¹³C NMR are standard techniques for characterizing organic compounds. The presence of a fluorine atom makes ¹⁹F NMR particularly valuable. ¹⁹F is a sensitive nucleus with a wide chemical shift range, making it an excellent probe for its local chemical environment[8][9][10][11].

Protocol 3: NMR Spectroscopic Characterization

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR.

-

-

NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

| Experiment | Key Parameters |

| ¹H NMR | Pulse program: zg30; Number of scans: 16; Relaxation delay: 1.0 s; Spectral width: ~12 ppm |

| ¹³C NMR | Pulse program: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s; Spectral width: ~220 ppm |

| ¹⁹F NMR | Pulse program: zg; Number of scans: 64; Relaxation delay: 1.0 s; Spectral width: ~200 ppm |

-

Data Analysis and Interpretation:

-

¹H NMR: Identify signals corresponding to the aromatic protons, the methylene protons adjacent to the nitrogen, the N-methyl protons, and the NH proton (if observable). Analyze chemical shifts, integration, and coupling patterns.

-

¹³C NMR: Identify signals for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons. The carbon attached to the fluorine will show a characteristic C-F coupling.

-

¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring. Coupling to nearby protons (H-F coupling) may be observed.

-

Expected Spectral Features:

-

¹H NMR: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm), a singlet or doublet for the N-methyl group, a signal for the methylene group, and a broad singlet for the NH proton.

-

¹³C NMR: Signals for the aromatic carbons (some showing C-F coupling), and signals for the aliphatic carbons.

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.

Logical Relationship Diagram:

Caption: Relationship between NMR experiments and the structural information obtained.

IV. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the convergence of data from orthogonal analytical techniques.

-

Chromatographic Purity: The purity determined by HPLC should be consistent with the absence of significant impurity signals in the NMR spectra.

-

Structural Confirmation: The molecular weight determined by MS (from the molecular ion in a soft ionization technique or inferred from the fragmentation pattern in EI) must match the molecular formula. The structural fragments observed in the MS should be consistent with the structure determined by NMR.

-

Consistency of Data: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms.

By employing these multiple analytical techniques, a high degree of confidence in the identity, purity, and concentration of this compound can be achieved.

References

-

Lead Sciences. This compound. [Link]

-

NIST. N-Methyldiethanolamine, 2TMS derivative. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Ghemati, F., et al. (2010). HPLC Enantiomeric Separation of Aromatic Amines Using Crown Ether Tetracarboxylic Acid. ResearchGate. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. [https://www.researchgate.net/publication/287820713_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

-

Bullin, K. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Theobald, A., et al. (2008). Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. PubMed. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. [Link]

-

Noggle, F. T., & Clark, C. R. (1986). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. SciSpace. [Link]

-

Bachand, C., et al. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. PubMed. [Link]

-

Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Sridharan, G., et al. (2013). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. [Link]

-

Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions and optimized protocols to ensure successful outcomes.

The synthesis of this target molecule, while conceptually straightforward, presents distinct challenges primarily due to steric hindrance around the reaction centers. A robust synthetic route involves two key transformations: the formation of a sterically congested diaryl ether core, followed by a reductive amination to install the N-methylmethanamine side chain. This guide is structured to troubleshoot issues in each of these critical stages.

Part 1: Troubleshooting the Diaryl Ether Core Synthesis

The primary challenge in synthesizing the 2-fluoro-6-phenoxyphenyl scaffold is overcoming the steric hindrance imposed by the ortho-substituents on the fluorinated ring. Both classic Ullmann condensations and modern Buchwald-Hartwig couplings can be effective, but require careful optimization.

Q1: My Ullmann condensation to form 2-fluoro-6-phenoxybenzaldehyde is giving low yields or failing completely. What are the likely causes and solutions?

A1: This is a common issue. The classic Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper) that are incompatible with many functional groups.[1][2] For a sterically hindered substrate like this, success hinges on enhancing catalyst activity and ensuring optimal reaction conditions.

Causality & Solution:

-

Catalyst and Ligand Choice: Standard copper powder is often insufficient. Using a Cu(I) source like CuI is critical. More importantly, the addition of a ligand can dramatically accelerate the reaction. Simple, inexpensive ligands like picolinic acid or N,N-dimethylglycine have proven effective for coupling sterically demanding substrates at lower temperatures (80-110 °C).[2][3]

-

Base Selection: The choice of base is crucial. Strong, poorly soluble bases like K₂CO₃ can be ineffective. Using a soluble, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended.[2][3] Note that Cs₂CO₃ is highly hygroscopic; if it absorbs water, it can inactivate the catalyst system.[2] K₃PO₄ is often a more robust choice.

-

Solvent and Temperature: High-boiling polar aprotic solvents are typically required. While DMF or pyridine are traditional, DMSO has shown excellent results for hindered couplings, often allowing for lower reaction temperatures (~80 °C).[3]

Troubleshooting Summary Table:

| Parameter | Common Issue | Recommended Solution | Rationale |

| Copper Source | Inactive copper powder | Use CuI (10-20 mol%) | Provides a soluble and active Cu(I) species. |

| Ligand | No ligand used | Add Picolinic Acid or N,N-Dimethylglycine (20-40 mol%) | Accelerates the catalytic cycle, enabling lower temperatures.[3] |

| Base | K₂CO₃, NaOH | Use K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Higher solubility and appropriate basicity for phenoxide formation without side reactions.[2] |

| Solvent | Toluene, Dioxane | Use DMSO or Acetonitrile | High polarity helps dissolve the phenoxide salt and stabilize intermediates.[3] |

| Temperature | >150 °C | Start at 80-110 °C | Milder conditions prevent substrate decomposition. |

Part 2: Troubleshooting the Reductive Amination Step

Reductive amination is a powerful method for forming the target amine from the intermediate aldehyde.[4] The key is the selective reduction of the in-situ-formed imine or iminium ion in the presence of the starting aldehyde.

Q2: My reductive amination is producing significant amounts of the alcohol byproduct, (2-fluoro-6-phenoxyphenyl)methanol. How can I improve selectivity?

A2: This indicates that your reducing agent is reducing the aldehyde faster than, or competitive with, the imine intermediate. This is a classic selectivity problem.

Causality & Solution:

The choice of reducing agent is paramount. A strong, unselective hydride source like sodium borohydride (NaBH₄) will readily reduce aldehydes. The solution is to use a milder, sterically hindered reducing agent that is kinetically slower to react with aldehydes but rapidly reduces the protonated iminium ion intermediate.

-

The Gold Standard: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][6] Its bulk and attenuated reactivity make it highly selective for the iminium ion over the aldehyde.[7] This allows the reaction to be performed in a one-pot fashion with high yields.[6][8]

Q3: The reaction stalls, and I observe mostly unreacted aldehyde even after extended reaction times. What is the problem?

A3: This points to an issue with the first step of the reaction: imine formation. The equilibrium between the aldehyde/amine and the imine must be favorable for the reduction to proceed.

Causality & Solution:

-

Acid Catalysis: Imine formation is catalyzed by mild acid. The reaction is often run with a stoichiometric amount of acetic acid to protonate the carbonyl, making it more electrophilic, and to facilitate the dehydration step.[5] If using a salt of methylamine (e.g., methylamine HCl), you may need to add a base like triethylamine to free the nucleophile before adding acetic acid.

-

Solvent Choice: The reaction is typically run in a non-protic solvent that can be easily dried. 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB reductions.[8] Tetrahydrofuran (THF) is also a viable alternative. Protic solvents like methanol can slow down imine formation and may react with the reducing agent.

-

Water Removal: The formation of the imine from a hemiaminal intermediate releases water. This is a reversible process. If water builds up, it can push the equilibrium back towards the starting materials.[4] While not always necessary with STAB, adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can significantly improve conversion for stubborn substrates.

Q4: I am observing a higher molecular weight impurity that I suspect is a dialkylated product. How can this be avoided?

A4: You are likely forming the tertiary amine, bis-(1-(2-fluoro-6-phenoxyphenyl)methyl)methylamine. This occurs when the desired secondary amine product, being nucleophilic, reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

Causality & Solution:

This side reaction, known as overalkylation, is more common when the starting amine is primary.[5]

-

Stoichiometry Control: Use a slight excess of the primary amine (methylamine, 1.2-1.5 equivalents). This ensures that the aldehyde is consumed in the formation of the initial imine, leaving less available to react with the product.

-

Stepwise Procedure: For particularly challenging cases, a two-step procedure can be employed. First, form the imine by mixing the aldehyde and methylamine in a solvent like methanol or ethanol. Monitor by TLC or LCMS until the aldehyde is consumed. Then, add the reducing agent (NaBH₄ is often sufficient at this stage as no aldehyde is present) to reduce the isolated or in-situ imine.[8]

Part 3: Purification and Characterization

Q5: The final product streaks badly on my silica gel column, leading to poor separation and low recovery. What is the best purification strategy?

A5: This is a classic problem when purifying basic amines on standard silica gel.[9] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing tailing, poor resolution, and sometimes irreversible adsorption.[10]

Causality & Solution:

-

Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

-

Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This competing base will saturate the acidic sites, allowing your product to elute cleanly.[11]

-

-

Specialized Stationary Phases: If tailing persists, consider using an amine-functionalized silica column or basic alumina. These stationary phases are designed to handle basic compounds and often provide superior separation.[10]

-

Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a nonpolar solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate your amine, moving it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent. This is an excellent way to remove non-basic impurities.

-

Salt Formation: For final purification and improved handling, the amine can be converted to a stable, crystalline salt (e.g., hydrochloride or tartrate). This is achieved by dissolving the purified free base in a solvent like ether or ethyl acetate and adding a solution of HCl in ether or isopropanol. The resulting salt often precipitates and can be purified by recrystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde (Ullmann Condensation)

-

Reagents: 2-Bromo-6-fluorobenzaldehyde (1.0 eq), Phenol (1.2 eq), CuI (0.1 eq), Picolinic Acid (0.2 eq), K₃PO₄ (2.0 eq), Anhydrous DMSO.

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorobenzaldehyde, phenol, CuI, picolinic acid, and K₃PO₄.

-

Evacuate the vessel and backfill with argon or nitrogen gas. Repeat this cycle three times.

-

Add anhydrous DMSO via syringe (to a concentration of ~0.5 M).

-

Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired diaryl ether.

Protocol 2: Synthesis of this compound (Reductive Amination)

-

Reagents: 2-Fluoro-6-phenoxybenzaldehyde (1.0 eq), Methylamine (2.0 M solution in THF, 1.2 eq), Acetic Acid (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).

-

To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluoro-6-phenoxybenzaldehyde and anhydrous DCE (to a concentration of ~0.2 M).

-

Add the methylamine solution, followed by glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

In one portion, add sodium triacetoxyborohydride to the stirring solution. Note: The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LCMS until the imine intermediate is fully consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amine by flash column chromatography on silica gel using a mobile phase containing 1% triethylamine (e.g., 90:9:1 DCM/MeOH/Et₃N) to afford the final product.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

- Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Cristau, H. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(8), 1897. [Link]

- Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Reddit. (n.d.). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

-

ResearchGate. (n.d.). How to isolate Imine by column chromatography? Retrieved from [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1220–1243. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. reddit.com [reddit.com]

Technical Support Center: Purification of Novel Fluorinated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying novel fluorinated compounds. The introduction of fluorine into organic molecules imparts unique and often desirable physicochemical properties, but it also presents significant challenges during isolation and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles, ensuring the integrity and purity of your compounds.

Fundamental Principles: Why is Purifying Fluorinated Compounds So Challenging?

Understanding the root cause of purification difficulties is the first step toward solving them. The unique properties of the carbon-fluorine (C-F) bond and fluorinated motifs dramatically alter a molecule's behavior compared to its hydrocarbon analogs.

-

Extreme Polarity and Dipole Moments: Fluorine is the most electronegative element, creating strong C-F bonds with significant dipole moments.[1] A single fluorine atom can increase a molecule's polarity, while a trifluoromethyl (CF₃) group, despite its strong dipole, can paradoxically increase lipophilicity due to its molar volume.[1][2] This dual nature often leads to unexpected chromatographic retention times and solubility profiles.

-

Fluorophilicity: Highly fluorinated compounds exhibit a unique property known as "fluorophilicity," a tendency to interact favorably with other fluorinated substances and disfavorably with hydrocarbons.[3] This creates a third dimension to the traditional polar/non-polar separation paradigm and can be exploited for purification using specialized fluorous chromatography techniques.[3]

-

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines, altering how the molecule interacts with ion-exchange resins or pH-modified mobile phases.[2]

-

Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond acceptor, the introduction of fluorine can enhance the hydrogen bond-donating ability of nearby N-H or O-H groups, affecting interactions with protic solvents and silica surfaces.[4]

-

Difficult Crystallization: Fluorine substitution can disrupt typical crystal packing forces, often leading to oils, amorphous solids, or glasses instead of crystalline materials, which makes crystallization a challenging purification method.[5]

Troubleshooting Guide: Chromatographic Purification

Chromatography is the workhorse of purification, but standard methods often fail for fluorinated compounds. This section addresses common problems in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: My fluorinated product co-elutes with the non-fluorinated starting material on a standard C18 column. How can I achieve separation?

A: This is a classic challenge. While the two compounds may have similar hydrophobicity (leading to co-elution on C18), their electronic and steric properties are different. You must exploit these alternative properties.

-

Causality: C18 columns separate primarily based on hydrophobic interactions. If fluorination doesn't sufficiently alter the molecule's overall lipophilicity, separation will be poor. The key is to use a stationary phase that engages in different intermolecular interactions.

-

Solution 1: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column. PFP phases are designed to provide alternative selectivity, especially for halogenated compounds.[6] They can engage in π-π stacking, dipole-dipole, and charge-transfer interactions that are absent in C18 phases. This often provides the orthogonal selectivity needed to resolve closely related fluorinated and non-fluorinated species.[6]

-

Solution 2: Employ "Hetero-Pairing". Try using a standard hydrocarbon column (like C8 or C18) with a fluorinated mobile phase modifier, such as 2,2,2-trifluoroethanol (TFE).[7] The TFE can adsorb to the stationary phase, altering its surface energy and creating a unique environment that enhances the separation of fluorinated and non-fluorinated counterparts.[6][7] Conversely, a fluorinated column with a standard hydrocarbon eluent can also provide excellent separation.[3]

-

Solution 3: Consider a Fluorous Solid-Phase Extraction (F-SPE) or Fluorous Column. If your compound is heavily fluorinated, it will exhibit strong "fluorophilicity."[3] A fluorous stationary phase, which has perfluorinated carbon chains, will strongly retain these compounds, allowing non-fluorinated impurities to be washed away easily. Elution is then achieved with a fluorinated solvent.[3]

Comparative Data: HPLC Stationary Phase Selection

| Stationary Phase | Primary Separation Mechanism | Best For Separating... | Key Considerations |

| C18 (Octadecylsilane) | Hydrophobic Interactions | Compounds with significant differences in lipophilicity. | Often fails to separate fluorinated analogs from hydrocarbon precursors. |

| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Charge-Transfer, Shape Selectivity | Positional isomers, halogenated compounds, aromatic compounds.[6] | Excellent alternative selectivity when C18 fails. |

| Fluorous (e.g., Perfluoroalkyl) | Fluorophilic Interactions ("Fluorous-Fluorous") | Highly fluorinated compounds from non-fluorinated ones.[3][8] | Requires specialized fluorous mobile phases for elution. |

Workflow: Troubleshooting Poor HPLC Separation

This diagram outlines a logical workflow for tackling difficult separations of fluorinated compounds.

Caption: Logical workflow for troubleshooting HPLC separation issues.

Flash Chromatography

Q: My compound streaks badly or appears to decompose on the silica gel column. What's happening?

A: Fluorinated compounds, particularly those with basic nitrogen groups, can be sensitive to the acidic nature of standard silica gel. The strong electron-withdrawing effect of fluorine can make the molecule more susceptible to degradation on acidic surfaces.

-

Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate or catalyze the decomposition of sensitive molecules.

-

Solution 1: Deactivate the Silica Gel. Before running the column, neutralize the silica's acidity. This can be done by pre-treating the silica slurry with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide, added to the eluent.[9] This is especially critical for amine-containing fluorinated compounds.

-

Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic medium.

-

Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.

-

Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity.

-

-

Solution 3: Perform a Stability Test. Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it confirms instability on silica.[9]

Troubleshooting Guide: Reaction Work-up & Crystallization

Aqueous Work-up and Extraction

Q: I'm struggling to remove residual fluorinating reagents (e.g., Selectfluor®) or polar aprotic solvents (DMF, DMSO) from my reaction mixture.

A: This is a common issue as many modern fluorination reactions use high-boiling polar solvents and salt-like reagents.

-

Removing Polar Solvents (DMF/DMSO):

-

Causality: These solvents are highly water-soluble and have high boiling points, making them difficult to remove by simple extraction or rotovapping.

-

Solution: After the reaction, dilute the mixture with a large volume of water (at least 10-20 times the volume of the DMF/DMSO) before extracting with a non-polar organic solvent like ethyl acetate or diethyl ether.[10] Perform multiple aqueous washes (at least 3-5 times) with brine or a 5% LiCl solution to effectively partition the polar solvent into the aqueous layer.[10]

-

-

Removing Fluorinating Reagents (e.g., Selectfluor®):

-

Causality: Reagents like Selectfluor® are salts and will have byproducts that are highly polar and water-soluble.

-

Solution: A simple aqueous wash is usually effective. Quench the reaction with an aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted electrophilic fluorine source, then proceed with a standard aqueous work-up. The salt byproducts will partition into the aqueous layer.

-

Crystallization

Q: My fluorinated compound refuses to crystallize, consistently forming an oil or a glass. How can I induce crystallization?

A: The introduction of fluorine can disrupt intermolecular packing forces like π-stacking and favor weaker, less directional interactions, hindering the formation of an ordered crystal lattice.[4][5]

-

Causality: The rigid and highly polarized nature of the C-F bond can lead to multiple low-energy molecular conformations, making it difficult for the molecules to arrange themselves into a single, stable crystal form.

-

Solution 1: Slow Down the Process. Rapid precipitation favors amorphous solids. Try techniques that promote slow crystal growth:

-

Vapor Diffusion: Dissolve your compound in a good solvent (e.g., dichloromethane) and place it in a vial. Place this open vial inside a larger, sealed chamber containing a poor solvent (e.g., hexane). The slow diffusion of the poor solvent's vapor will gradually induce crystallization.

-

Slow Evaporation: Loosely cover a solution of your compound and allow the solvent to evaporate over several days.

-

-

Solution 2: Experiment with a Wide Range of Solvents. Don't limit yourself to common hydrocarbon/ether systems. Given the unique polarity of fluorinated compounds, explore solvents like fluorobenzene, trifluorotoluene, or mixtures containing small amounts of protic solvents like isopropanol.

-

Solution 3: Seeding. If you have ever managed to obtain even a tiny crystal, save it! Adding a seed crystal to a supersaturated solution can provide a template for crystal growth.

-

Solution 4: Co-crystallization. If all else fails, consider forming a co-crystal with a suitable, non-covalent binding partner. This can provide the necessary scaffolding to induce a crystalline lattice.

Frequently Asked Questions (FAQs)

Q1: How do I accurately assess the purity of my final fluorinated compound?

A: A single analytical method is often insufficient. Use a combination of orthogonal techniques:

-

¹⁹F NMR Spectroscopy: This is the most direct and powerful tool. The presence of a single, clean signal (or the expected set of signals for diastereomers/enantiomers) with no other fluorine-containing peaks is a strong indicator of purity. It can also help identify and quantify fluorinated impurities.[11]

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

-

HPLC-UV/ELSD: Use two different column types (e.g., C18 and PFP) to ensure no hidden impurities are co-eluting with your main peak.

-

Combustion Analysis: Provides the elemental composition (C, H, N) and can be adapted for fluorine content, serving as a final check on purity and identity.[12]

Q2: My fluorination reaction generates HF. What are the best practices for work-up?

A: Hydrogen fluoride (HF) is highly corrosive and toxic. It can also exist in equilibrium with pyridine or other amine bases used in the reaction.

-

Safety First: Always handle reactions that may generate HF in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves. Have calcium gluconate gel readily available as a first-aid measure for HF exposure.

-

Quenching: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or by using a specialized aqueous fluoride scavenger. Be cautious, as this can be a vigorous, gas-evolving process.

-

Avoid Glassware Damage: HF can etch glass. If high concentrations of HF are expected, consider using polymer-based labware (e.g., Teflon®, polypropylene) for the work-up procedure.

Q3: Does adding fluorine make my compound more polar or less polar?

A: It depends on the context and the degree of fluorination.[1]

-

Single Fluorine: A single C-F bond is highly polar and will generally increase the molecule's overall polarity and dipole moment.

-

Trifluoromethyl (-CF₃) Group: This group has a strong local dipole but is also bulky and "hydrophobic-like." It can make a molecule more polar but simultaneously more lipophilic (soluble in non-polar solvents).[1][2] This is why a CF₃-substituted compound might elute later than its -CH₃ analog in reversed-phase HPLC, even though it is more "polar" in an electronic sense.

Visualization: Intermolecular Forces in HPLC

This diagram illustrates how different stationary phases interact with a fluorinated analyte versus its non-fluorinated analog.

Caption: Contrasting separation mechanisms on C18 and PFP columns.

Experimental Protocol: HPLC Method Screening

This protocol provides a systematic approach to developing a separation method for a novel fluorinated compound and its non-fluorinated precursor.

Objective: To achieve baseline separation (Resolution > 1.5) between a fluorinated analyte and its key precursor.

Materials:

-

HPLC system with UV or MS detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

-

Trifluoroacetic acid (TFA) and/or formic acid (FA)

-

Analyte and precursor standards (~1 mg/mL in diluent)

Procedure:

-

Initial Scouting on C18 Column: a. Mobile Phase A: Water + 0.1% FA b. Mobile Phase B: ACN + 0.1% FA c. Method: Run a fast linear gradient from 5% B to 95% B over 10 minutes. d. Analysis: Inject a 1:1 mixture of the analyte and precursor. Observe the retention times and resolution. Self-Validation: If resolution is poor (< 1.0), it confirms that hydrophobic interactions alone are insufficient for separation.

-

Orthogonal Screening on PFP Column: a. Mobile Phase A: Water + 0.1% FA b. Mobile Phase B: ACN + 0.1% FA c. Method: Using the PFP column, repeat the same fast gradient as in step 1c. d. Analysis: Compare the chromatogram to the C18 run. Look for changes in elution order and significant improvements in resolution. Expertise Check: The PFP phase introduces dipole-dipole and π-stacking interactions, which should differentiate the electronically distinct fluorinated and non-fluorinated molecules.[6]

-

Solvent and Additive Optimization: a. If separation is still suboptimal on the PFP column, switch the organic modifier. Replace ACN with MeOH (Mobile Phase B: MeOH + 0.1% FA) and repeat the gradient. Methanol's protic nature can alter selectivity. b. If peak shape is poor (tailing), especially for basic compounds, switch the acidic modifier from formic acid to 0.1% TFA. TFA is a stronger ion-pairing agent and can improve peak symmetry.

-

Gradient Optimization: a. Once the best column/solvent combination is identified, refine the gradient. Based on the scouting run, create a shallower gradient around the elution time of the target compounds. b. Example: If the compounds eluted between 40-50% B in the scouting run, a new gradient might be: 35% B to 55% B over 20 minutes. c. Final Check: The optimized method should provide baseline resolution, symmetrical peaks, and be robust for routine analysis.

References

-

W. Li, Y. Li, et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

-

Pesek, J. J., & Matyska, M. T. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

-

Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

- Billiet, H. A. H., Schoenmakers, P. J., & de Galan, L. (1981). Retention and selectivity characteristics of a non-polar perfluorinated stationary phase for liquid chromatography.

-

Wojciechowska, E., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C. Available at: [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

University of California, Irvine. Remove Sticky Reagents. Available at: [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Inoue, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Han, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Available at: [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Available at: [Link]

- Klahn, P., & O'Hagan, D. (2020). On the polarity of partially fluorinated methyl groups. Beilstein Journal of Organic Chemistry.

-

McCloud, A. A., et al. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]

-

Novák, P., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Available at: [Link]

Sources

- 1. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Purification [chem.rochester.edu]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Solubility Challenges of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine

Welcome to the technical support guide for 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given its structural characteristics—a fluoro-substituted aromatic ether with a secondary amine—poor aqueous solubility is an anticipated hurdle. This guide provides a systematic, causality-driven approach to troubleshooting and enhancing the solubility of this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound suggest it will have low aqueous solubility?

A1: The molecule's structure points to several factors contributing to poor water solubility. The large phenoxyphenyl group is highly lipophilic (hydrophobic). While the N-methylmethanamine group can form hydrogen bonds with water, the overall hydrophobicity of the molecule dominates.[1] Additionally, the fluorine substitution can increase lipophilicity, further reducing aqueous solubility.[2]

Q2: I'm seeing my compound precipitate out of my aqueous buffer. What is the first thing I should check?

A2: The first step is to verify the pH of your solution. As a secondary amine, this compound is a weak base.[3] Its solubility is highly dependent on pH.[4] In acidic conditions, the amine group will be protonated, forming a more water-soluble salt.[5] If the pH of your buffer is at or above the pKa of the compound's conjugate acid, it will exist predominantly in its neutral, less soluble form, leading to precipitation.

Q3: Can I use organic solvents to dissolve my compound for in vitro assays?

A3: While organic solvents like DMSO or ethanol will likely solubilize the compound, their use in cell-based assays must be carefully controlled. High concentrations of organic solvents can be toxic to cells. A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium. However, this can sometimes cause the compound to precipitate. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and to ensure the final concentration in your assay does not exceed this limit.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: Aromatic amines as a class can have toxicological properties.[6][7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Review the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues with this compound.

Initial Assessment: Understanding the Problem

Before attempting to enhance solubility, it is critical to quantify the baseline solubility in your desired aqueous medium.

Protocol 1: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serially dilute the stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the dilutions at room temperature for a set period (e.g., 2 hours).

-

Visually inspect for precipitation or measure turbidity using a nephelometer. The highest concentration that remains clear is the approximate kinetic solubility.

This initial assessment will help you determine the extent of the solubility problem and guide your strategy for enhancement.

Strategy 1: pH Modification

As a basic compound, the most straightforward approach to increasing aqueous solubility is through pH adjustment.[5]

Q: My compound needs to be soluble at a neutral pH for my assay. How can I achieve this?